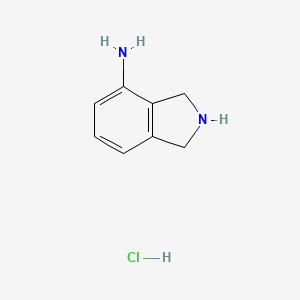

Isoindolin-4-amine hydrochloride

Description

Properties

IUPAC Name |

2,3-dihydro-1H-isoindol-4-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2.ClH/c9-8-3-1-2-6-4-10-5-7(6)8;/h1-3,10H,4-5,9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHKXBWVFGYQNQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(CN1)C(=CC=C2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction: The Isoindoline Scaffold as a Privileged Structure in Medicinal Chemistry

An In-depth Technical Guide to Isoindolin-4-amine Dihydrochloride: A Key Building Block for Modern Drug Discovery

In the landscape of modern drug discovery, certain molecular frameworks consistently appear in a multitude of biologically active compounds. These are termed "privileged structures" due to their ability to interact with diverse biological targets through versatile, low-energy conformations. The isoindoline core, a bicyclic system featuring a benzene ring fused to a five-membered nitrogen-containing ring, is a quintessential example of such a scaffold.[1] Its derivatives are integral to a range of pharmaceuticals, from the immunomodulatory agents lenalidomide and pomalidomide to novel therapeutics targeting ion channels and central nervous system disorders.[2][3][4]

This guide focuses on a particularly valuable derivative: Isoindolin-4-amine, presented here as its more stable and commonly used dihydrochloride salt. The strategic placement of a primary aromatic amine on the isoindoline core provides a critical vector for chemical modification, allowing for the systematic exploration of chemical space. This document serves as a technical resource for researchers, scientists, and drug development professionals, providing in-depth information on the chemical properties, characterization, synthesis, and application of this versatile building block.

Core Physicochemical and Structural Properties

Isoindolin-4-amine dihydrochloride is the most frequently encountered salt form of the parent amine, as both the secondary amine within the isoindoline ring and the primary exocyclic amine are basic and readily protonated. This dual protonation enhances stability and aqueous solubility.

Structural and Chemical Identity

-

IUPAC Name: 2,3-dihydro-1H-isoindol-4-amine;dihydrochloride[5]

-

Synonyms: 4-Aminoisoindoline dihydrochloride, Isoindolin-4-amine 2HCl[5][6]

-

Molecular Structure:

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₂Cl₂N₂ | [5][6] |

| Molecular Weight | 207.10 g/mol | [5][6] |

| Appearance | White to off-white solid/crystalline powder | [7] |

| Melting Point | 114-116 °C | [5] |

| Storage | Store in a cool, dry, well-ventilated area under an inert atmosphere. | [6] |

Note on Melting Point: The reported melting point of 114-116 °C is from a single supplier and may vary depending on purity and the exact crystalline form. As a dihydrochloride salt, a higher melting point might be expected, and experimental verification is recommended.

Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the primary tool for structural confirmation. The spectra would be run in a solvent like D₂O or DMSO-d₆. The following are expected chemical shifts (δ) in ppm:

| Protons (¹H NMR) | Expected δ (ppm) | Multiplicity | Notes |

| Aromatic (C5-H, C6-H, C7-H) | 6.8 - 7.5 | m | The electron-donating amino group will influence the shifts. The exact pattern will be complex due to substitution. |

| Benzylic (C1-H₂, C3-H₂) | ~4.5 - 5.0 | s | These two CH₂ groups are chemically equivalent and typically appear as a sharp singlet in the parent isoindoline.[8] |

| Amine (N-H) | Broad, variable | s (br) | Protons on the secondary and primary amines will be exchangeable and may appear as broad signals. |

| Carbons (¹³C NMR) | Expected δ (ppm) | Notes |

| Aromatic (C=C) | 115 - 150 | Six distinct signals are expected for the aromatic carbons. |

| Benzylic (C1, C3) | ~50 - 55 | The two equivalent benzylic carbons.[8] |

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying key functional groups.

-

N-H Stretching: A broad band is expected in the 2800-3200 cm⁻¹ region, characteristic of amine hydrochloride salts. Superimposed on this may be sharper N-H stretches from the primary amine around 3300-3500 cm⁻¹.

-

C-H Stretching: Aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H stretches will be just below 3000 cm⁻¹.

-

N-H Bending: Look for bands around 1600 cm⁻¹ corresponding to the scissoring bend of the -NH₂ group.

-

C=C Stretching: Aromatic ring stretches will be observed in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) would be the method of choice for confirming the molecular weight.

-

Expected Ion: The primary ion observed in positive mode ESI-MS would be the free base, [M+H]⁺.

-

m/z (M+H)⁺: 135.0917 (Calculated for C₈H₁₁N₂⁺)[10]

Synthesis and Purification

Isoindolin-4-amine is typically prepared via the reduction of a suitable nitro-substituted precursor. A common and reliable strategy involves the catalytic hydrogenation of 4-nitroisoindoline. The resulting free base can then be converted to the dihydrochloride salt.

General Synthetic Workflow

Sources

- 1. Isoindoline - Wikipedia [en.wikipedia.org]

- 2. EP0529778A1 - Optically active isoindoline derivatives, their production and use - Google Patents [patents.google.com]

- 3. Isoindolinone compounds active as Kv1.5 blockers identified using a multicomponent reaction approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. preprints.org [preprints.org]

- 5. americanelements.com [americanelements.com]

- 6. chemscene.com [chemscene.com]

- 7. CAS 32372-82-0: Isoindoline hydrochloride | CymitQuimica [cymitquimica.com]

- 8. Investigation of Four Sets of NMR Spectra for One Racemic Compound of Pseudoresonance Structures - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. PubChemLite - 2,3-dihydro-1h-isoindol-4-amine dihydrochloride (C8H10N2) [pubchemlite.lcsb.uni.lu]

Isoindolin-4-amine Hydrochloride (CAS 92259-85-3): A Comprehensive Technical Guide for Drug Discovery and Synthesis

Executive Summary & Chemical Identity

Isoindolin-4-amine hydrochloride (and its dihydrochloride variant) is a highly versatile bicyclic building block characterized by a benzene ring fused to a five-membered, nitrogen-containing heterocycle[1]. Bearing an exocyclic primary amine at the 4-position, this scaffold is uniquely positioned for the development of targeted therapeutics. The rigidity of the isoindoline core, combined with the distinct vectors of the secondary ring amine and the primary aniline, makes it an ideal pharmacophore for kinase inhibitors, epigenetic modulators, and DNA mismatch repair (MMR) targets[2].

Physicochemical Profiling

A precise understanding of the physicochemical properties of isoindolin-4-amine hydrochloride is critical for downstream synthetic planning, purification, and formulation.

Table 1: Physicochemical Properties of Isoindolin-4-amine Hydrochloride / Dihydrochloride

| Property | Value / Description |

| CAS Number | 92259-85-3[] |

| Chemical Formula | C8H10N2 · xHCl (Typically Mono- or Dihydrochloride)[4] |

| Molecular Weight | 207.10 g/mol (Dihydrochloride) |

| Appearance | Off-white to pale brown solid[5] |

| Solubility | Soluble in DMSO, Methanol, and Water |

| Storage Conditions | Inert atmosphere, room temperature, tightly closed[6] |

| InChI Key | PPLZYBVXLJLUNH-UHFFFAOYSA-N |

Mechanistic Role in Drug Discovery: Targeting the MMR Pathway

The isoindoline core frequently serves as a rigidified spacer or a hinge-binding motif in medicinal chemistry[1]. Recently, isoindolin-4-amine derivatives have gained prominence in the synthesis of MLH1 inhibitors, which target the DNA Mismatch Repair (MMR) pathway[2].

Causality of Scaffold Selection: The primary amine at the 4-position allows for facile functionalization (e.g., amide coupling, Buchwald-Hartwig amination), while the secondary amine in the isoindoline ring serves as a critical hydrogen bond donor/acceptor. In the context of MLH1 inhibition, disrupting the MutLα (MLH1-PMS2) complex prevents aberrant DNA excision processes in specific cancer phenotypes[2].

The DNA Mismatch Repair (MMR) pathway illustrating targeted inhibition of MutLα.

Synthetic Methodologies & Experimental Protocols

To utilize CAS 92259-85-3 effectively, chemists must understand both its de novo synthesis and its application in coupling reactions[1][2]. The hydrochloride salt is specifically chosen over the free base because electron-rich anilines are prone to rapid air oxidation; the salt form guarantees shelf stability and consistent stoichiometry.

Stepwise synthetic workflow for the preparation of Isoindolin-4-amine hydrochloride.

Protocol A: De Novo Synthesis of Isoindolin-4-amine Hydrochloride

Objective: To synthesize the target compound from commercially available 4-nitrophthalimide, ensuring high purity of the final salt[1].

Step-by-Step Methodology:

-

Imide Reduction: Suspend 4-nitrophthalimide (1.0 eq) in anhydrous THF under an argon atmosphere. Cool the reaction vessel to 0 °C.

-

Borane Addition: Dropwise add Borane-THF complex (1.0 M, 4.0 eq). Causality: Borane selectively reduces the electron-deficient imide carbonyls to methylene groups without reducing the nitro group, preserving the regiochemistry of the molecule[1].

-

Quenching & Extraction: Reflux the mixture for 12 hours, then carefully quench with Methanol at 0 °C to destroy excess borane. Concentrate the solvent, partition between EtOAc and 1M NaOH, and extract the organic layer to yield 4-nitroisoindoline.

-

Nitro Reduction: Dissolve 4-nitroisoindoline in Methanol. Add 10% Pd/C (0.1 eq by weight). Purge the flask with H2 gas and stir vigorously at room temperature for 4 hours. Self-Validation: Monitor the reaction by LCMS; the disappearance of the nitro peak and the appearance of the corresponding amine mass confirms completion.

-

Salt Formation: Filter the mixture through a Celite pad to remove the Pd/C catalyst. To the filtrate, add 4M HCl in dioxane (2.5 eq) at 0 °C. The dihydrochloride salt will immediately precipitate.

-

Isolation: Filter the precipitate, wash with cold diethyl ether, and dry under high vacuum to afford Isoindolin-4-amine dihydrochloride as an off-white solid.

Protocol B: Amide Coupling for Inhibitor Synthesis

Objective: To couple Isoindolin-4-amine hydrochloride with a carboxylic acid intermediate, a standard procedure utilized in synthesizing MLH1 inhibitors[2].

Step-by-Step Methodology:

-

Activation: In a dried round-bottom flask, dissolve the target carboxylic acid (1.0 eq) in anhydrous DMF. Add HATU (1.2 eq) and stir for 10 minutes at room temperature. Causality: HATU forms a highly reactive O-At ester, which accelerates the coupling process and minimizes epimerization of stereocenters.

-

Amine Addition: Add Isoindolin-4-amine hydrochloride (1.0 eq) to the activated mixture.

-

Base Addition: Dropwise add N-Methylmorpholine (NMM) (5.0 eq)[2]. Causality: NMM is a mild, sterically hindered base. It effectively neutralizes the HCl salt to liberate the nucleophilic primary and secondary amines without causing base-catalyzed degradation of the activated ester.

-

Reaction & Workup: Stir at room temperature for 1 hour[2]. Pour the mixture into cold water (10 volumes). The coupled product typically precipitates out of the aqueous layer.

-

Purification: Collect the precipitate via vacuum filtration. Purify the crude material using flash chromatography (eluting with a gradient of 0-50% EtOAc in Hexanes) to yield the pure coupled intermediate[2].

Safety, Handling, and Storage

Isoindolin-4-amine hydrochloride is an active pharmaceutical intermediate and must be handled with appropriate PPE (nitrile gloves, safety goggles, and a lab coat) within a certified chemical fume hood[5].

-

GHS Classification: Acute toxicity, oral (Category 4, H302); Skin irritation (Category 2, H315); Serious eye irritation (Category 2A, H319); Specific target organ toxicity - single exposure (Category 3, Respiratory tract irritation, H335)[5].

-

Storage: The compound is hygroscopic and prone to degradation if exposed to strong oxidizers. Store in a tightly closed container under an inert atmosphere (Nitrogen or Argon) at room temperature[6].

References

- World Intellectual Property Organization (WIPO). "WO2024153947A1 - Inhibitor compounds". Google Patents.

Sources

The Definitive Technical Guide to Isoindolin-4-amine Hydrochloride: Nomenclature, Synthesis, and Application in Targeted Oncology

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Chemical nomenclature, structural causality, synthetic methodology, and application in DNA Mismatch Repair (MMR) oncology.

Executive Summary

As drug discovery pivots toward exploiting synthetic lethality in DNA damage response (DDR) pathways, the demand for rigid, versatile chemical building blocks has surged. Among these, Isoindolin-4-amine hydrochloride has emerged as a critical intermediate. This whitepaper deconstructs the complex nomenclature (synonyms) of this compound, explores its structural significance in the synthesis of MutL homolog 1 (MLH1) inhibitors, and provides a field-proven, self-validating protocol for its synthesis and isolation.

Chemical Identity & The Lexicon of Synonyms

In chemical literature and commercial procurement, Isoindolin-4-amine hydrochloride is referred to by a multitude of synonyms. This fragmentation in nomenclature arises from the tension between strict IUPAC systematic rules, database indexing requirements, and practical laboratory jargon.

The core structure consists of an isoindole ring system that has been saturated at the 2 and 3 positions (forming isoindoline), with a primary amine substituted at the 4-position of the benzene ring. Depending on the stoichiometric ratio of hydrochloric acid during isolation, it exists as either a mono- or dihydrochloride salt.

Table 1: Synonyms and Chemical Identifiers

| Synonym / Identifier | Context / Origin | Structural Rationale & Causality |

| Isoindolin-4-amine hydrochloride | Standard IUPAC (Preferred) | Directly highlights the saturated pyrrole ring (isoindoline) and the primary amine at C4. |

| 4-Aminoisoindoline hydrochloride | Medicinal Chemistry Jargon | Places the amino substituent as a prefix; widely used in lab settings for quick verbal communication. |

| 2,3-Dihydro-1H-isoindol-4-amine hydrochloride | Systematic IUPAC | Explicitly denotes the saturation of the 2,3-positions of the parent 1H-isoindole core. |

| 1H-Isoindol-4-amine, 2,3-dihydro-, hydrochloride | CAS Index Name | Inverted format used in chemical databases to group all "1H-Isoindol" derivatives together alphabetically. |

| Isoindolin-4-amine 2HCl | Commercial Catalog Variant | Specifically denotes the dihydrochloride salt variant, which exhibits different solubility profiles. |

Table 2: Key Physicochemical Properties

| Property | Mono-hydrochloride | Di-hydrochloride |

| CAS Registry Number | 1260847-41-3 | 92259-85-3 |

| Molecular Formula | C8H11ClN2 | C8H12Cl2N2 |

| Molecular Weight | 170.64 g/mol | 207.10 g/mol |

| Free Base CAS | 92203-86-6 | 92203-86-6 |

Structural Significance in DDR Oncology

The isoindoline core is highly prized in medicinal chemistry because it acts as a conformationally restricted vector. Unlike flexible aliphatic chains, the bicyclic system of Isoindolin-4-amine projects its substituents at precise, predictable angles.

Recently, derivatives of Isoindolin-4-amine have been heavily utilized as "Intermediate A" in the synthesis of inhibitors targeting the MutLα (MLH1-PMS2) complex (). In the DNA Mismatch Repair (MMR) pathway, MutLα acts as an endonuclease. By functionalizing the 4-amino group of the isoindoline core, researchers can design molecules that perfectly occupy the ATP-binding pocket of MLH1, inhibiting its ATPase activity and inducing synthetic lethality in specific cancer phenotypes.

Mechanism of MutLα inhibition by Isoindolin-4-amine derivatives in cancer therapy.

Experimental Methodology: Synthesis & Isolation

The following protocol details the synthesis of Isoindolin-4-amine hydrochloride via the acidic deprotection of its Boc-protected precursor. This method is optimized for high yield and relies on self-validating physical state changes (gas evolution and precipitation) to confirm reaction progress.

Step-by-Step Protocol

Step 1: Preparation of the Reaction Mixture

-

Action: Dissolve N-Boc-4-aminoisoindoline (1.0 eq) in anhydrous dichloromethane (DCM) to achieve a 0.2 M concentration.

-

Causality: DCM is selected for its high solubilizing power for the Boc-protected precursor while remaining entirely inert to strong acidic conditions. Anhydrous conditions are critical to prevent competitive hydrolysis of the target amine.

Step 2: Acidic Cleavage

-

Action: Cool the solution to 0°C using an ice bath. Dropwise, add a solution of 4M HCl in dioxane (5.0 to 10.0 eq).

-

Causality: The 0°C initiation controls the exothermic nature of the tert-butyl cation formation, preventing ring-opening or polymerization side reactions. Dioxane is utilized as the delivery vehicle because it stabilizes the high concentration of HCl gas without introducing water. This ensures the final product will precipitate cleanly as an anhydrous salt.

Step 3: Propagation and Completion

-

Action: Remove the ice bath and allow the reaction mixture to stir at room temperature (RT) for 1 to 2 hours.

-

Causality: Warming to RT provides the necessary kinetic energy to drive the deprotection to completion. The continuous evolution of isobutene and carbon dioxide gases drives the equilibrium forward according to Le Chatelier's principle.

Step 4: Isolation

-

Action: Once gas evolution ceases and a thick precipitate forms, concentrate the mixture under reduced pressure, or filter the precipitate directly. Wash the filter cake with cold diethyl ether.

-

Causality: The target Isoindolin-4-amine hydrochloride is highly polar and insoluble in DCM/ether mixtures. Washing with cold ether removes residual dioxane, unreacted starting material, and non-polar impurities, yielding a high-purity solid without the need for column chromatography.

Workflow for the Boc-deprotection synthesis of Isoindolin-4-amine hydrochloride.

Analytical Validation Framework

To ensure trustworthiness and scientific integrity, the synthesized compound must be validated through a self-confirming analytical framework:

-

Visual Confirmation: The transition from a clear DCM solution to a dense, off-white suspension serves as the first real-time indicator of successful salt formation.

-

1H NMR (DMSO-d6): The complete disappearance of the sharp singlet at ~1.4 ppm (corresponding to the 9 protons of the tert-butyl group) validates the removal of the Boc protecting group. The appearance of a broad, exchangeable signal >8.0 ppm confirms the presence of the amine hydrochloride protons.

-

LC-MS Analysis: A shift in retention time to a significantly more polar region (earlier elution on a reverse-phase C18 column), coupled with a mass-to-charge ratio (m/z) corresponding to [M+H]+ = 135.08 (the free base mass), confirms the structural integrity of the isoindoline core has survived the acidic cleavage.

References

-

American Elements. "Isoindolin-4-amine dihydrochloride | CAS 92259-85-3". American Elements Materials Catalog. URL:[Link]

- Blagg, J., Roffey, J., Drysdale, M., Winship, P., Clark, D. "Inhibitors of mlh1 and/or pms2 for cancer treatment". United States Patent Application US20230183197A1, 2023.

- Neophore Ltd. "Inhibitor compounds". World Intellectual Property Organization, WO2024153947A1, 2024.

Methodological & Application

Isoindolin-4-amine hydrochloride as a building block in organic synthesis

Here is an in-depth technical guide and application note on Isoindolin-4-amine hydrochloride, structured specifically for advanced researchers and drug development professionals.

Executive Summary

Isoindolin-4-amine hydrochloride is an increasingly vital building block in modern medicinal chemistry and organic synthesis. Featuring a unique fused bicyclic system—a benzene ring adjoined to a partially reduced pyrrole ring—it offers distinct geometric and electronic properties[1]. Recently, it has gained significant prominence as a core scaffold in the synthesis of inhibitors targeting the DNA Mismatch Repair (MMR) pathway, specifically targeting the MutLα (MLH1-PMS2) complex. This represents a cutting-edge approach in targeted cancer therapies, particularly for exploiting synthetic lethality in specific oncological phenotypes[2],[3].

Physicochemical Data & Structural Causality

Understanding the reactivity of isoindolin-4-amine requires analyzing its dual-amine nature. The molecule contains two distinct nitrogen centers: an aliphatic secondary amine within the isoindoline ring and a primary aromatic amine (aniline derivative) at the C4-position[1].

Causality of Reactivity: The aliphatic secondary nitrogen is significantly more basic and nucleophilic than the primary aromatic amine due to the lack of resonance delocalization into the aromatic ring. By supplying the compound as a hydrochloride (or dihydrochloride) salt, the more basic secondary amine is preferentially protonated, temporarily masking its nucleophilicity[1]. This protonation allows chemists to handle the compound stably without spontaneous dimerization or degradation. However, upon neutralization with a mild base (e.g., N-methylmorpholine or DIPEA), both amines become active[3]. To achieve regioselective functionalization at the 4-amino position, the secondary amine must typically be protected prior to downstream coupling.

Table 1: Quantitative Physicochemical Data

| Property | Isoindolin-4-amine HCl | Isoindolin-4-amine 2HCl |

| CAS Number | 1260847-41-3 | 92259-85-3[4] |

| Molecular Formula | C8H11ClN2 | C8H12Cl2N2 |

| Molecular Weight | 170.64 g/mol | 207.10 g/mol [4] |

| Core Structure | Fused bicyclic heteroaryl | Fused bicyclic heteroaryl |

| Primary Reactive Site | C4-Aromatic Amine | C4-Aromatic Amine |

High-Value Application: DNA Mismatch Repair (MMR) Inhibitors

In human biology, mismatch recognition by hMutSα or hMutSβ initiates the MMR pathway, which subsequently recruits MutLα (a heterodimer of MLH1 and PMS2) to form a ternary complex[2]. Inappropriate or hyperactive MMR activity can drive resistance in certain cancers. Isoindolin-4-amine serves as a critical intermediate in synthesizing small-molecule inhibitors that bind to the MutLα complex, modulating its ATP/ADP-dependent protein-DNA interactions and blocking DNA excision[2],[3].

Fig 1: Mechanism of MutLα inhibition by isoindolin-4-amine derivatives in the MMR pathway.

Self-Validating Experimental Protocol: Regioselective Amidation

To utilize isoindolin-4-amine hydrochloride in complex drug synthesis, strict regiocontrol is required. The following protocol outlines a self-validating system for the selective amidation of the C4-primary amine, utilizing in-process controls (IPCs) to guarantee scientific integrity and prevent wasted downstream efforts.

Fig 2: Self-validating synthetic workflow for the regioselective amidation of isoindolin-4-amine.

Step 1: Neutralization and Selective Protection

-

Objective: Protect the highly nucleophilic secondary aliphatic amine to prevent off-target amidation.

-

Procedure: Suspend Isoindolin-4-amine hydrochloride (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C. Add N-methylmorpholine (NMM) (3.0 eq) dropwise to neutralize the salt[3]. Stir for 15 minutes. Add di-tert-butyl dicarbonate (Boc₂O) (1.05 eq) slowly. Allow the reaction to warm to room temperature and stir for 2 hours.

-

Self-Validation (IPC): Perform TLC (Eluent: 50% EtOAc in Hexanes). Stain the plate with Ninhydrin and heat. The disappearance of the highly polar, ninhydrin-active spot (free aliphatic amine) and the emergence of a UV-active, higher

spot confirms complete protection. Proceed only when the starting material is fully consumed.

Step 2: Regioselective Amidation of the C4-Amine

-

Objective: Couple a target carboxylic acid to the less nucleophilic C4-aniline group.

-

Procedure: In a separate flask, activate the desired carboxylic acid (1.2 eq) using HATU (1.2 eq) and DIPEA (2.5 eq) in DMF for 20 minutes. Add the Boc-protected intermediate from Step 1 (1.0 eq) to this mixture. Stir at 40 °C for 12 hours.

-

Self-Validation (IPC): Analyze the reaction mixture via LC-MS. The reaction is validated as complete when the mass of the starting Boc-protected intermediate is fully consumed, and the chromatogram shows a dominant peak corresponding to the

of the coupled product.

Step 3: Deprotection and Final Salt Formation

-

Objective: Remove the Boc protecting group to yield the final functionalized isoindoline core.

-

Procedure: Dissolve the purified coupled product in DCM at 0 °C. Treat dropwise with 4M HCl in dioxane (10 eq)[2]. Stir at room temperature for 1–2 hours. The product will typically precipitate out of the solution. Collect the precipitate by vacuum filtration and wash with cold diethyl ether.

-

Self-Validation (IPC): Validate the final compound using ¹H NMR (DMSO-

). Look for the disappearance of the sharp singlet at ~1.4 ppm (corresponding to the Boc group) and the presence of a broad exchangeable signal at ~9.0-9.5 ppm, confirming the regeneration of the secondary amine hydrochloride salt.

References

-

US20230183197A1 - Inhibitors of mlh1 and/or pms2 for cancer treatment - Google Patents. 2

-

WO2024153947A1 - Inhibitor compounds - Google Patents. 3

-

1260847-41-3 | Isoindolin-4-amine hydrochloride | BLD Pharm.

-

Isoindolin-4-amine dihydrochloride | CAS 92259-85-3 | AMERICAN ELEMENTS ®. 4

-

2,3-Dihydro-1H-isoindol-4-ol - Vulcanchem. 1

Sources

- 1. 2,3-Dihydro-1H-isoindol-4-ol (118924-03-1) for sale [vulcanchem.com]

- 2. US20230183197A1 - Inhibitors of mlh1 and/or pms2 for cancer treatment - Google Patents [patents.google.com]

- 3. WO2024153947A1 - Inhibitor compounds - Google Patents [patents.google.com]

- 4. americanelements.com [americanelements.com]

Application Notes & Protocols: The Role of Isoindolin-4-amine Hydrochloride in Modern Drug Discovery

Introduction: Unveiling a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in successful therapeutic agents. These are termed "privileged structures" due to their ability to bind to multiple biological targets with high affinity. The isoindoline core, a bicyclic system where a benzene ring is fused to a pyrrolidine ring, is one such scaffold.[1][2][3] Its derivatives have demonstrated a vast range of biological activities, including anti-cancer, anti-inflammatory, and neurological effects.[1][2][4]

Isoindolin-4-amine hydrochloride presents this privileged core functionalized with a primary amine at the 4-position of the aromatic ring. This seemingly simple amine group is a powerful handle for synthetic chemists, providing a reactive site for introducing diverse chemical functionalities. Its hydrochloride salt form enhances stability and solubility, making it a convenient and versatile building block for constructing libraries of novel compounds for drug screening. This guide will delve into the properties, applications, and experimental protocols associated with this valuable reagent in the pursuit of new medicines.

Physicochemical and Reactive Profile

Understanding the fundamental properties of a starting material is critical for its effective use in synthesis. Isoindolin-4-amine hydrochloride is a stable, solid compound amenable to standard laboratory handling.

Table 1: Physicochemical Properties of Isoindolin-4-amine

| Property | Value | Source |

| CAS Number | 92259-85-3 | [5][6][7] |

| Molecular Formula | C₈H₁₁ClN₂ (Hydrochloride) | [5] |

| Molecular Weight | 170.64 g/mol (Hydrochloride) | [5] |

| Melting Point | 213 °C | [8] |

| pKa (Basic) | 8.40 (Apparent) | [8] |

| LogP | 1.7156 | [6] |

| Topological Polar Surface Area (TPSA) | 38.05 Ų | [6] |

The primary amine at the C4 position is the key reactive center. It readily undergoes nucleophilic reactions, most commonly acylation to form amides or reductive amination to form secondary amines. The secondary amine within the isoindoline ring can also be functionalized, though it is generally less reactive than the primary aromatic amine. This differential reactivity allows for selective, stepwise elaboration of the scaffold.

Core Applications in Drug Discovery

The true value of isoindolin-4-amine hydrochloride lies in its application as a foundational scaffold for creating potent and selective therapeutic agents. Its derivatives have been explored across multiple target classes.

Building Block for Kinase Inhibitors

Many protein kinase inhibitors feature a heterocyclic core that anchors the molecule in the ATP-binding pocket of the enzyme. The isoindoline scaffold can serve this purpose effectively. The 4-amino group can be functionalized to extend into solvent-exposed regions, allowing for the introduction of substituents that enhance potency and selectivity. For instance, acylation of the amine with a tailored carboxylic acid can introduce pharmacophores that interact with specific residues outside the immediate ATP-binding site. Novel isoindoloquinazolinone compounds, which can be derived from isoindoline structures, have shown significant antiproliferative activity in acute lymphoblastic leukemia cells.[9]

Scaffold for Immunomodulatory Drugs (IMiDs®)

Perhaps the most famous application of a related scaffold, the isoindoline-1,3-dione (phthalimide), is in the development of immunomodulatory drugs like thalidomide and lenalidomide.[1][2][10] While isoindolin-4-amine is not a direct precursor to these specific drugs, it represents a closely related scaffold. The 4-amino group in pomalidomide (a thalidomide analog) is crucial for its mechanism of action, which involves binding to the Cereblon (CRBN) E3 ubiquitin ligase complex.[10] This precedent highlights the potential of the 4-aminoisoindoline core for developing novel protein degraders and molecular glues, a cutting-edge area of drug discovery.[10]

Precursor to Histone Deacetylase (HDAC) Inhibitors

Histone deacetylases are important epigenetic targets in cancer therapy. Novel HDAC inhibitors incorporating an isoindolinone skeleton have been developed and shown potent antiproliferative activities against several cancer cell lines.[11] One such derivative demonstrated superior performance to the approved drug chidamide and exhibited selectivity for HDAC1-3.[11] The synthesis of these complex molecules can be envisioned starting from functionalized isoindoline building blocks like isoindolin-4-amine.

Synthetic and Experimental Protocols

The following protocols are provided as representative examples of how isoindolin-4-amine hydrochloride can be utilized in a drug discovery workflow.

Protocol 1: Synthesis of an N-Acylated Isoindoline Derivative

This protocol details a standard amide coupling reaction, a fundamental transformation in medicinal chemistry.

Objective: To synthesize N-(isoindolin-4-yl)benzamide as a representative example of derivatizing the primary amine.

Materials:

-

Isoindolin-4-amine hydrochloride

-

Benzoyl chloride

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware, magnetic stirrer, and TLC supplies

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add isoindolin-4-amine hydrochloride (1.0 eq).

-

Suspension: Suspend the solid in anhydrous DCM (approx. 0.1 M concentration).

-

Base Addition: Add triethylamine (2.2 eq) to the suspension. The base neutralizes the hydrochloride salt and scavenges the HCl generated during the reaction. Stir for 10-15 minutes at room temperature. A clear solution should form as the free base is generated.

-

Acylation: Cool the reaction mixture to 0 °C using an ice bath. Add benzoyl chloride (1.1 eq) dropwise via syringe. Causality Note: The dropwise addition at 0 °C is crucial to control the exothermic reaction and prevent potential side reactions.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with a suitable solvent system (e.g., 50% ethyl acetate in hexanes). The product spot should be less polar than the starting amine.

-

Workup: Once the reaction is complete, quench by adding water. Transfer the mixture to a separatory funnel.

-

Extraction: Wash the organic layer sequentially with saturated NaHCO₃ solution (to remove excess acid chloride and HCl salts), water, and finally brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid can be purified by flash column chromatography on silica gel or by recrystallization to yield the pure N-(isoindolin-4-yl)benzamide.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and LC-MS.

Diagram 1: Synthetic Workflow for N-Acylation

Caption: General workflow for the synthesis of an amide derivative.

Protocol 2: General In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol outlines a common method to assess the inhibitory activity of a newly synthesized isoindoline derivative against a protein kinase.

Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction. As kinase activity is inhibited, less ADP is formed, resulting in a lower luminescent signal.

Materials:

-

Synthesized isoindoline derivative (test compound)

-

Kinase of interest (e.g., EGFR, AKT1)

-

Substrate for the kinase (peptide or protein)

-

ATP

-

Kinase reaction buffer

-

ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)

-

White, opaque 384-well assay plates

-

Luminometer

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test compound in DMSO, typically starting from 10 mM. Then, dilute further into the kinase reaction buffer to the desired final concentrations.

-

Kinase Reaction:

-

To each well of a 384-well plate, add the kinase reaction buffer.

-

Add the test compound at various concentrations. Include a "no inhibitor" control (DMSO vehicle) and a "no enzyme" control.

-

Add the kinase and its specific substrate.

-

Initiate the reaction by adding ATP. The final volume is typically 5-10 µL.

-

Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C) for a set period (e.g., 60 minutes).

-

-

ADP Detection:

-

Add ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.

-

Add Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP, which then drives a luciferase reaction, producing light. Incubate for 30 minutes at room temperature.

-

-

Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

-

Data Analysis:

-

Subtract the background signal (from "no enzyme" wells).

-

Normalize the data by setting the "no inhibitor" control to 100% activity and the highest inhibitor concentration to 0% activity.

-

Plot the percent inhibition versus the logarithm of the inhibitor concentration.

-

Fit the data to a dose-response curve (e.g., a four-parameter logistic model) to determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce kinase activity by 50%.

-

Diagram 2: Principle of the ADP-Glo™ Kinase Assay

Sources

- 1. preprints.org [preprints.org]

- 2. mdpi.com [mdpi.com]

- 3. nbinno.com [nbinno.com]

- 4. jetir.org [jetir.org]

- 5. CAS 92259-85-3 | Isoindolin-4-amine hydrochloride - Synblock [synblock.com]

- 6. chemscene.com [chemscene.com]

- 7. Isoindolin-4-amine dihydrochloride 95.00% | CAS: 92259-85-3 | AChemBlock [achemblock.com]

- 8. CompTox Chemicals Dashboard [comptox.epa.gov]

- 9. Novel Isoquinolinamine and Isoindoloquinazolinone Compounds Exhibit Antiproliferative Activity in Acute Lymphoblastic Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Design, synthesis and biological evaluation of novel isoindolinone derivatives as potent histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

1H NMR Characterization Protocol for Isoindolin-4-amine Hydrochloride

Audience: Researchers, scientists, and drug development professionals. Document Type: Advanced Application Note & Experimental Protocol

Chemical & Mechanistic Context

Isoindolin-4-amine hydrochloride (CAS: 92259-85-3) is a critical bicyclic building block frequently utilized in the synthesis of advanced therapeutics, including MLH1/PMS2 inhibitors[1] and targeted oncology agents[2]. The molecule consists of a benzene ring fused to a partially saturated pyrroline (isoindoline) core, with a primary amine at the 4-position.

Understanding the exact protonation state of this molecule is crucial for downstream synthetic applications. Because the molecule contains two distinct nitrogen atoms—an aliphatic secondary amine in the isoindoline ring and an aromatic primary amine (aniline)—it exhibits differential basicity. The aliphatic pyrrolidine nitrogen has a higher pKa (~9.5) compared to the aniline nitrogen (pKa ~4.6)[3]. Consequently, in the monohydrochloride salt form, the hydrogen chloride selectively protonates the ring nitrogen, leaving the aniline group as a free base. This specific protonation state dictates the electronic environment of the molecule and drives the distinct chemical shifts observed in its

Structural Elucidation & Signal Causality

As a Senior Application Scientist, I emphasize that NMR interpretation must go beyond pattern matching; it requires an understanding of the underlying quantum mechanical and electronic effects.

-

Resonance Shielding in the Aromatic Ring: The unprotonated -NH₂ group at the C4 position is a strong

-electron donor. Through resonance, it significantly increases electron density at the ortho (C5) and para (C7) positions. This shielding effect pushes the C5 and C7 protons upfield (lower ppm). Conversely, the meta proton (C6) does not benefit from this resonance electron donation and appears furthest downfield in the aromatic region. -

Inductive Deshielding in the Aliphatic Core: The protonation of the isoindoline nitrogen creates a localized positive charge (N-H₂⁺). This exerts a powerful inductive electron-withdrawing effect (-I effect) through the

-bonds, heavily deshielding the adjacent C1 and C3 methylene protons, pushing their signals downfield to the 4.2–4.5 ppm range. -

Quadrupolar Relaxation: The protons attached directly to the nitrogen atoms (both the aniline -NH₂ and the pyrrolidinium -NH₂⁺) will appear as broad singlets. This broadening is caused by the intermediate rate of proton exchange in solution and the rapid quadrupolar relaxation of the spin-1

N nucleus, which partially decouples the scalar coupling to the attached protons.

Quantitative Data Presentation

The following table summarizes the predicted

| Proton Environment | Predicted Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Mechanistic Causality / Assignment |

| Pyrrolidinium (N-H₂⁺) | 9.50 – 10.00 | Broad singlet | 2H | N/A | Highly deshielded due to positive charge; broadened by ¹⁴N quadrupolar relaxation. |

| Aromatic (C6-H) | 7.00 – 7.15 | Triplet (or dd) | 1H | ~7.5, 8.0 | Meta to the -NH₂ group; least affected by resonance shielding. |

| Aromatic (C7-H) | 6.65 – 6.80 | Doublet | 1H | ~7.5 | Para to the -NH₂ group; shielded by electron donation. |

| Aromatic (C5-H) | 6.50 – 6.65 | Doublet | 1H | ~8.0 | Ortho to the -NH₂ group; heavily shielded by resonance. |

| Aniline (-NH₂) | 5.20 – 5.80 | Broad singlet | 2H | N/A | Unprotonated primary amine; broad due to intermediate exchange rates. |

| Aliphatic (C1-H₂) | 4.30 – 4.50 | Singlet / br | 2H | N/A | Adjacent to C7; strongly deshielded by the adjacent N-H₂⁺ inductive effect. |

| Aliphatic (C3-H₂) | 4.20 – 4.40 | Singlet / br | 2H | N/A | Adjacent to C4-NH₂; slightly shielded relative to C1 due to proximity to the aniline group. |

Experimental Protocol & Self-Validating Workflow

To ensure a self-validating system, this protocol utilizes DMSO-

Step-by-Step Methodology

Step 1: Solvent Selection & Sample Preparation

-

Solvent Rationale: Do not use CDCl₃. The highly polar hydrochloride salt is insoluble in chloroform. Select high-purity DMSO-

(≥99.8% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. DMSO- -

Gravimetric Preparation: Accurately weigh 5.0 to 10.0 mg of Isoindolin-4-amine hydrochloride into a clean glass vial.

-

Solvation: Add 0.6 mL of DMSO-

. Vortex the solution for 30 seconds. If particulates remain, sonicate for 1–2 minutes until a completely clear, homogenous solution is achieved. -

Transfer: Transfer the solution into a high-quality 5 mm NMR tube using a glass Pasteur pipette.

Step 2: Instrument Calibration & Acquisition

-

Tuning and Matching: Insert the sample into the NMR spectrometer (400 MHz or higher). Tune and match the probe specifically for the

H frequency to maximize the signal-to-noise ratio. -

Shimming: Perform gradient shimming on the Z-axis using the deuterium lock signal of the DMSO-

to ensure sharp, symmetric peaks. -

Acquisition Parameters: Set the spectral width to at least 14 ppm (to capture the downfield N-H₂⁺ signal). Use a relaxation delay (D1) of 1.5 to 2.0 seconds and acquire 16 to 32 scans.

Step 3: The D₂O Shake Test (Self-Validation)

-

After acquiring the standard spectrum, eject the NMR tube.

-

Add exactly 1 drop (approx. 10–20 µL) of Deuterium Oxide (D₂O) directly into the NMR tube.

-

Cap the tube and invert it 5–10 times to mix thoroughly.

-

Re-insert the tube, re-shim, and acquire a second spectrum.

-

Causality Check: The broad signals at ~5.5 ppm and ~9.5 ppm will disappear. This occurs because the N-H protons rapidly exchange with the bulk D₂O to form N-D bonds. Since deuterium has a different gyromagnetic ratio, it is invisible in the

H frequency window, instantly validating your assignment of the exchangeable protons.

Workflow Visualization

Workflow for the 1H NMR sample preparation, acquisition, and self-validation of Isoindolin-4-amine.

References

- Inhibitors of mlh1 and/or pms2 for cancer treatment.

- Inhibitor compounds.

Sources

Mass spectrometry analysis of Isoindolin-4-amine hydrochloride

An Application Note and Protocol for the Mass Spectrometric Analysis of Isoindolin-4-amine Hydrochloride

Abstract

This guide provides a comprehensive framework for the analysis of Isoindolin-4-amine hydrochloride, a crucial building block in medicinal chemistry, by utilizing Liquid Chromatography-Mass Spectrometry (LC-MS). As a Senior Application Scientist, this document moves beyond a simple recitation of steps to explain the underlying scientific principles governing the analytical choices. It offers detailed, field-tested protocols for sample preparation, LC-MS method development, and structural confirmation via tandem mass spectrometry (MS/MS). The methodologies are designed to be self-validating, ensuring researchers can confidently implement and adapt these protocols for applications ranging from purity assessment to metabolic studies.

Introduction: The Significance of the Isoindoline Scaffold

The isoindoline heterocyclic core is a "privileged structure" in modern pharmacology. It is the foundational scaffold for several approved clinical drugs, including thalidomide, pomalidomide, and apremilast, which are used in the treatment of multiple myeloma and inflammatory diseases.[1][2] The analytical characterization of its derivatives and building blocks, such as Isoindolin-4-amine, is therefore of paramount importance in drug discovery and development. This application note delivers a robust and reproducible methodology for the high-sensitivity detection and structural confirmation of Isoindolin-4-amine using electrospray ionization mass spectrometry.

Analyte Physicochemical Profile & Implications for MS Analysis

A thorough understanding of the analyte's properties is the cornerstone of successful method development. Isoindolin-4-amine is typically supplied as a dihydrochloride salt, a critical detail for accurate sample preparation and interpretation of mass spectra.[3][4][5]

Table 1: Physicochemical Properties of Isoindolin-4-amine and its Hydrochloride Salt

| Property | Value | Rationale for MS Method Development |

| Chemical Name | Isoindolin-4-amine Dihydrochloride[3][4][5] | The salt form must be accounted for during weighing for standard preparation. |

| CAS Number | 92259-85-3 (Dihydrochloride)[3][4][5] | Unique identifier for sourcing and regulatory documentation. |

| Chemical Structure |  | The structure contains primary and secondary amine functionalities. |

| Molecular Formula | C₈H₁₂Cl₂N₂ (Dihydrochloride)[3][4] | Used to calculate the formula weight of the salt. |

| Formula Weight | 207.10 g/mol (Dihydrochloride)[3][4] | The weight of the salt used for preparing stock solutions. |

| Free Base Formula | C₈H₁₀N₂ | This is the chemical entity that will be ionized and detected by the MS. |

| Free Base MW | 134.18 g/mol | The theoretical monoisotopic mass of the neutral molecule. |

| Protonated Molecule | [M+H]⁺ | The target ion for detection in positive mode ESI. |

| Exact Mass [M+H]⁺ | 135.19 m/z | The theoretical monoisotopic mass of the protonated free base. |

| pKa (Predicted) | ~8.40 (Basic)[6] | The basic nitrogen atoms are readily protonated, making the molecule an excellent candidate for positive mode electrospray ionization (ESI+). |

| Physical Form | Solid powder.[7] | Dictates initial solubilization steps. |

| Storage | Room temperature, in a dry, well-ventilated area, protected from light.[4][7] | Suggests potential for hygroscopicity or light sensitivity. |

Sample Preparation and Standardization Protocol

The accuracy of any quantitative or qualitative analysis begins with meticulous sample preparation. The primary source of error is often the incorrect conversion between the salt form and the free base concentration.

Protocol 3.1: Preparation of a 1 mg/mL (Free Base) Stock Solution

-

Calculate the Required Mass: To account for the mass of the two hydrochloride molecules, use the following formula: Mass to Weigh = (Desired Concentration) x (Volume) x (MW of Salt / MW of Free Base) Mass to Weigh = (1 mg/mL) x (10 mL) x (207.10 / 134.18) = 15.43 mg

-

Weighing: Accurately weigh approximately 15.43 mg of Isoindolin-4-amine dihydrochloride using an analytical balance. Record the exact weight.

-

Solubilization: Transfer the weighed solid to a 10 mL Class A volumetric flask. Add approximately 7 mL of a 50:50 (v/v) mixture of Methanol:Water.

-

Dissolution: Sonicate the flask for 5 minutes to ensure complete dissolution. The use of methanol aids in wetting and solubilizing the organic molecule.

-

Dilution to Volume: Once dissolved and equilibrated to room temperature, bring the flask to the 10 mL mark with the 50:50 Methanol:Water solvent. Cap and invert at least 10 times to ensure homogeneity.

-

Final Concentration Adjustment: Recalculate the precise stock solution concentration based on the actual mass weighed. Actual Conc. (mg/mL) = (Actual Mass Weighed / 15.43 mg) x 1 mg/mL

-

Storage: Store the stock solution in an amber vial at 4°C. This solution should be stable for several weeks, but stability should be verified.[4]

Workflow for Standard and Sample Preparation

Caption: Workflow for the preparation of calibration standards and analytical samples.

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

A reversed-phase liquid chromatography method provides the necessary retention for this polar analyte and separates it from potential impurities and matrix components, which is critical for accurate quantification and robust performance.

Protocol 4.1: LC-MS System Configuration

Table 2: Recommended Starting LC-MS Parameters

| Parameter | Recommended Setting | Rationale |

| LC System | High-Performance Liquid Chromatography (HPLC) or UHPLC System | Standard instrumentation for pharmaceutical analysis. |

| Column | C18 Reversed-Phase, 2.1 x 50 mm, 1.8 µm | Provides good retention and peak shape for polar, basic compounds. |

| Mobile Phase A | 0.1% Formic Acid in Water | Acid modifier protonates the analyte for better peak shape and ESI response. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Standard organic solvent for reversed-phase chromatography. |

| Gradient | 5% B to 95% B over 5 minutes | A generic screening gradient suitable for initial method development. |

| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |

| Column Temp. | 40 °C | Improves peak shape and reduces viscosity. |

| Injection Vol. | 2 µL | Minimizes peak distortion. |

| MS System | Triple Quadrupole or High-Resolution MS (e.g., Q-TOF, Orbitrap) | Choice depends on the need for quantification (QqQ) or high-resolution accurate mass (HRAM) for structural confirmation. |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | Chosen based on the basic nature (pKa ~8.40) of the analyte.[6] |

| MS Scan Mode | Full Scan (m/z 50 - 500) | To identify the [M+H]⁺ precursor ion at m/z 135.19. |

| Capillary Voltage | 3.5 kV | Typical voltage for stable spray in ESI+. |

| Drying Gas Flow | 10 L/min | Removes solvent droplets. |

| Drying Gas Temp. | 350 °C | Facilitates desolvation. |

| Nebulizer Gas | 35 psi | Assists in the formation of a fine aerosol. |

Structural Elucidation via Tandem Mass Spectrometry (MS/MS)

Confirmation of the analyte's identity is achieved by isolating the precursor ion ([M+H]⁺ at m/z 135.19) and fragmenting it to produce a characteristic product ion spectrum. This fragmentation pattern serves as a highly specific chemical fingerprint.

Protocol 5.1: Product Ion Scan (MS/MS) Experiment

-

Infuse or Inject: Infuse a 1 µg/mL solution of the standard directly or inject it onto the LC-MS system using the method from Table 2.

-

Select Precursor: In the MS method, switch from Full Scan mode to a Product Ion Scan (or MS/MS) mode.

-

Define Precursor Ion: Set the precursor ion for isolation to m/z 135.2. A slightly wider isolation window (e.g., 1-2 Da) can be used initially.

-

Apply Collision Energy: Apply a range of collision energies (e.g., ramp from 10 to 40 eV) to induce fragmentation. This allows for the observation of both low-energy and high-energy fragments.

-

Acquire Spectrum: Acquire the product ion spectrum. The resulting fragments provide structural information.

Proposed Fragmentation Pathway

The primary and secondary amines, along with the fused ring system, dictate the fragmentation of Isoindolin-4-amine. The most probable fragmentation pathways involve the loss of small, stable neutral molecules.

Caption: Proposed MS/MS fragmentation pathway for Isoindolin-4-amine.

Table 3: Major Expected Product Ions and Their Interpretation

| Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss (Da) | Proposed Structure / Interpretation |

| 135.2 | 118.1 | 17.03 | [M+H-NH₃]⁺. Loss of ammonia is a highly characteristic fragmentation for primary amines, providing strong evidence for this functional group. |

| 135.2 | 106.1 | 29.04 | [M+H-C₂H₅N]⁺. Cleavage within the pyrrolidine ring. |

| 118.1 | 91.1 | 27.01 | [C₇H₇]⁺. Tropylium ion, a common and stable fragment indicating an aromatic system with a methylene group. |

Conclusion

This application note provides a scientifically grounded and detailed protocol for the mass spectrometric analysis of Isoindolin-4-amine hydrochloride. By explaining the rationale behind key methodological choices—from sample preparation to MS/MS fragmentation analysis—this guide equips researchers and drug development professionals with the tools to confidently identify, characterize, and quantify this important pharmaceutical building block. The provided methods serve as a robust starting point for further validation and application in diverse research contexts.

References

-

American Elements. Isoindolin-4-amine dihydrochloride. [Link]

-

U.S. Environmental Protection Agency (EPA). isoindoline hydrochloride Properties. [Link]

-

ResearchGate. Physicochemical Properties and the Docking Results of Isoindolin-1-one-Synthesized Compounds. [Link]

-

ResearchGate. Chemical stability of 4-aminopyridine capsules. [Link]

-

MDPI. Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. [Link]

-

Preprints.org. Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. [Link]

Sources

- 1. Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core [mdpi.com]

- 2. preprints.org [preprints.org]

- 3. americanelements.com [americanelements.com]

- 4. chemscene.com [chemscene.com]

- 5. Isoindolin-4-amine dihydrochloride 95.00% | CAS: 92259-85-3 | AChemBlock [achemblock.com]

- 6. CompTox Chemicals Dashboard [comptox.epa.gov]

- 7. Isoindolin-4-amine dihydrochloride | 92259-85-3 [sigmaaldrich.com]

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Isoindoline Compounds

Abstract

This application note provides a comprehensive guide to the principles and practices of purifying isoindoline-containing compounds using High-Performance Liquid Chromatography (HPLC). Isoindolines are a vital class of nitrogen-containing heterocyclic compounds, forming the structural core of numerous pharmaceuticals, agrochemicals, and materials. Achieving high purity is critical for their use in research and development. This document outlines detailed methodologies for both analytical and preparative scale HPLC, covering method development, optimization, and troubleshooting. It is intended for researchers, chemists, and drug development professionals seeking robust and efficient purification strategies for this important molecular scaffold.

Introduction: The Challenge of Isoindoline Purification

The isoindoline scaffold is a bicyclic structure featuring a benzene ring fused to a five-membered reduced pyrrole ring. This moiety is present in various biologically active molecules. The purification of isoindoline derivatives, however, can present unique challenges due to their structural characteristics. These molecules often possess moderate polarity and can contain basic nitrogen atoms, which may lead to undesirable peak tailing on standard silica-based columns. Furthermore, synthetic routes can yield a mixture of closely related structural isomers and byproducts, demanding high-resolution separation techniques.

Reverse-phase HPLC (RP-HPLC) is the most powerful and commonly employed technique for this purpose. It separates molecules based on their hydrophobicity, making it ideal for the purification of organic compounds like isoindolines from both aqueous and organic-soluble impurities.

Foundational Principles: HPLC Method Development

A successful purification strategy begins with a well-developed analytical method that is then scaled up for preparative chromatography. The primary goal is to achieve baseline resolution between the target compound and all impurities while maintaining good peak shape and reasonable run times.

Column Selection: The Stationary Phase

The choice of stationary phase is the most critical parameter in HPLC. For isoindoline compounds, which are typically moderately polar, C18 (octadecylsilane) columns are the universal starting point due to their wide applicability and robust hydrophobic retention.

-

C18 (L1 packing): This is the workhorse for reverse-phase chromatography and should be the first choice for screening. It provides strong hydrophobic retention for the aromatic ring of the isoindoline core.

-

Phenyl-Hexyl: Columns with a phenyl stationary phase can offer alternative selectivity, particularly for aromatic compounds. The π-π interactions between the phenyl rings of the stationary phase and the isoindoline's benzene ring can resolve impurities that are difficult to separate on a C18 column.

-

Embedded Polar Group (EPG): These columns (e.g., polar-endcapped C18) are designed to reduce interactions with residual silanols on the silica surface, which can cause peak tailing with basic compounds like isoindolines. They are also more stable in highly aqueous mobile phases.

Mobile Phase Optimization

The mobile phase in RP-HPLC consists of a weak solvent (typically water) and a strong organic solvent (typically acetonitrile or methanol).

-

Organic Solvent: Acetonitrile (ACN) is generally preferred over methanol as it has a lower viscosity (resulting in lower backpressure) and is often more efficient for separating complex mixtures.

-

Aqueous Solvent & Additives: The use of additives is crucial for achieving sharp, symmetrical peaks, especially for basic compounds.

-

Trifluoroacetic Acid (TFA): A 0.1% (v/v) concentration of TFA is a common starting point. It acts as an ion-pairing agent, masking the basic nitrogen of the isoindoline and minimizing interactions with silica silanols, thereby reducing peak tailing.

-

Formic Acid (FA): A 0.1% (v/v) concentration is a good alternative to TFA. It is less aggressive as an ion-pairing agent and is volatile, making it ideal for methods that will be coupled with mass spectrometry (LC-MS) for fraction analysis.

-

Buffers (e.g., Ammonium Formate): For pH-sensitive compounds or when TFA is not desirable, a buffered mobile phase (e.g., 10 mM ammonium formate, pH 3.5) can provide excellent peak shape and reproducibility.

-

Experimental Workflow and Protocols

This section details the step-by-step process for developing a purification method, from initial analytical scouting to preparative scale-up.

General Workflow Diagram

The overall strategy follows a logical progression from small-scale method development to large-scale purification and final analysis.

Caption: Workflow for HPLC purification of isoindoline compounds.

Protocol 1: Analytical Method Development

This protocol is designed to establish a high-resolution separation for a target isoindoline compound from its impurities.

Objective: To achieve baseline separation of the target compound with good peak symmetry.

Materials:

-

HPLC or UPLC system with a Diode Array Detector (DAD) or UV detector.

-

Analytical Column: C18, 2.1 x 50 mm, 1.8 µm particle size.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Sample: Crude isoindoline compound dissolved in DMSO or mobile phase at ~1 mg/mL.

Procedure:

-

System Equilibration: Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B for at least 10 column volumes.

-

Scouting Gradient:

-

Inject 1-5 µL of the sample.

-

Run a fast, wide gradient to quickly determine the approximate elution time of the target compound.

-

Example Gradient:

Time (min) Flow Rate (mL/min) %A %B 0.0 0.4 95 5 5.0 0.4 5 95 6.0 0.4 5 95 6.1 0.4 95 5 | 7.0 | 0.4 | 95 | 5 |

-

-

Analysis of Scouting Run: Identify the retention time (t_R) of your target peak. Note the %B at which it elutes.

-

Optimized Shallow Gradient: Design a new gradient centered around the elution %B from the scouting run. This will improve the resolution between the target and closely eluting impurities.

-

Example: If the target eluted at 3.5 minutes in the scouting run (corresponding to ~65% B), an optimized gradient would be:

Time (min) Flow Rate (mL/min) %A %B 0.0 0.4 65 35 10.0 0.4 35 65 11.0 0.4 5 95 12.0 0.4 5 95 12.1 0.4 65 35 | 14.0 | 0.4 | 65 | 35 |

-

-

Confirmation: Verify the peak identity using mass spectrometry or by comparing the retention time and UV spectrum to a known standard. The goal is a resolution (R_s) value of >1.5 between the target peak and its nearest impurity.

Protocol 2: Preparative Scale-Up Purification

Once an optimized analytical method is established, it can be scaled to a preparative column to isolate larger quantities of the compound.

Objective: To purify milligrams to grams of the target isoindoline compound with >95% purity.

Materials:

-

Preparative HPLC system with a fraction collector.

-

Preparative Column: C18, 21.2 x 150 mm, 5 µm particle size.

-

Mobile Phases: As optimized in the analytical method (e.g., 0.1% TFA in Water/ACN).

-

Sample: Crude isoindoline dissolved in a minimal amount of strong solvent (e.g., DMSO, DMF) and then diluted with Mobile Phase A.

Procedure:

-

Method Scaling Calculation: The flow rate and gradient time must be adjusted for the larger column dimensions.

-

Flow Rate Scaling: F_prep = F_analyt * (d_prep² / d_analyt²)

-

Where F is the flow rate and d is the column diameter.

-

Example: F_prep = 0.4 mL/min * (21.2² / 2.1²) ≈ 40 mL/min

-

-

Gradient Time Scaling: The gradient duration should be scaled proportionally to maintain resolution.

-

-

System Equilibration: Equilibrate the preparative column with the starting mobile phase conditions for at least 5-10 column volumes.

-

Sample Loading: Inject the dissolved crude sample. The maximum loading amount depends on the separation difficulty and must be determined empirically, but a good starting point for a 21.2 mm ID column is 50-150 mg.

-

Run Scaled Gradient: Execute the geometrically scaled preparative method.

-

Fraction Collection: Use a fraction collector triggered by UV absorbance threshold to collect eluting peaks. Collect the main target peak in multiple small fractions.

-

Post-Purification Analysis:

-

Analyze each collected fraction using the initial analytical method to determine its purity.

-

Pool all fractions that meet the required purity specification (e.g., >98%).

-

Remove the solvent via rotary evaporation (for ACN/MeOH) or lyophilization (for water-rich fractions) to yield the purified solid compound.

-

Summary of Method Parameters

The following table summarizes typical starting parameters for isoindoline purification.

| Parameter | Analytical Scale | Preparative Scale | Rationale & Comments |

| Column | C18, 2.1 x 50 mm, <2 µm | C18, 20-50 mm ID, 5-10 µm | C18 is the first choice. Use smaller particles for high analytical resolution and larger particles for preparative loading. |

| Mobile Phase A | 0.1% FA or 0.1% TFA in H₂O | 0.1% FA or 0.1% TFA in H₂O | Acidic modifier is critical for good peak shape of basic isoindolines. FA is MS-friendly. |

| Mobile Phase B | 0.1% FA or 0.1% TFA in ACN | 0.1% FA or 0.1% TFA in ACN | ACN provides lower backpressure and good solvating power. |

| Flow Rate | 0.3 - 0.6 mL/min | 20 - 100 mL/min | Scaled based on column diameter to maintain linear velocity. |

| Detection | DAD (e.g., 254 nm, 280 nm) | UV (e.g., 254 nm, 280 nm) | Monitor at a wavelength where the isoindoline core absorbs strongly. DAD helps in peak tracking. |

| Injection Vol. | 1 - 5 µL | 0.5 - 5 mL | Dependent on sample concentration and column loading capacity. |

| Temperature | 30 - 40 °C | 30 - 40 °C | Elevated temperature can improve efficiency and reduce viscosity, but check compound stability. |

Troubleshooting Common Issues

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Peak Tailing | Secondary interactions with silanols; pH of mobile phase is close to pKa. | Increase acid modifier concentration (e.g., TFA to 0.1%); switch to an embedded polar group (EPG) column; operate at a lower pH. |

| Poor Resolution | Gradient is too steep; incorrect stationary phase. | Develop a shallower gradient around the elution point; screen other columns (e.g., Phenyl-Hexyl); reduce flow rate. |

| High Backpressure | Column frit blockage; sample precipitation on column. | Filter all samples and mobile phases; flush the column in the reverse direction; ensure sample is fully dissolved in the injection solvent. |

| No/Low Recovery | Compound is irreversibly adsorbed; compound is unstable. | Check compound stability at mobile phase pH; use a different column chemistry; ensure proper fraction collection. |

Conclusion

The successful HPLC purification of isoindoline compounds is readily achievable through a systematic approach to method development. By starting with a robust C18 stationary phase, employing an acidic mobile phase modifier like formic or trifluoroacetic acid, and carefully optimizing the gradient, high-purity material can be reliably obtained. The principles and protocols outlined in this note provide a solid foundation for researchers to develop tailored purification methods for their specific isoindoline targets, accelerating discovery and development in the chemical and pharmaceutical sciences.

References

-

Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. John Wiley & Sons. [Link]

-

Agilent Technologies. (2017). Basics of Preparative HPLC. Agilent Technologies, Inc. [Link]

-

Waters Corporation. (n.d.). A Primer on Basic HPLC Theory and Principles. Waters Corporation. [Link]

Strategic Overview: Selecting the Appropriate N-Alkylation Pathway

An Application Guide to the Methodologies of N-Alkylation for Isoindoline Derivatives

Prepared by a Senior Application Scientist, this guide provides researchers, scientists, and drug development professionals with a detailed overview of contemporary and classical methodologies for the N-alkylation of isoindoline derivatives. The isoindoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] The functionalization of the nitrogen atom is a critical step in modifying the pharmacological properties of these molecules, influencing their potency, selectivity, and pharmacokinetic profiles. This document offers in-depth protocols, mechanistic insights, and practical guidance to navigate the synthesis of these valuable compounds.

The choice of an N-alkylation strategy depends on several factors, including the nature of the alkylating agent, the functional group tolerance required, and considerations of scale, cost, and green chemistry principles. A logical workflow for method selection is presented below.

Caption: Decision workflow for selecting an N-alkylation method.

Classical N-Alkylation via Nucleophilic Substitution (Sₙ2)

This is the most fundamental approach, involving the reaction of the isoindoline nitrogen with an alkyl halide or sulfonate. The reaction proceeds via a standard Sₙ2 mechanism, where the nitrogen atom acts as a nucleophile.

Causality and Experimental Choices

-

Base: The reaction requires a base to deprotonate the isoindoline nitrogen, enhancing its nucleophilicity. The choice of base is critical. Strong, non-nucleophilic bases like sodium hydride (NaH) are effective but require anhydrous conditions and careful handling.[3] Milder bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often preferred for their ease of handling and are particularly effective in polar aprotic solvents.[4][5][6]

-

Solvent: Polar aprotic solvents such as N,N-dimethylformamide (DMF), acetonitrile (ACN), or dimethyl sulfoxide (DMSO) are standard choices as they effectively solvate the cation of the base while leaving the nucleophilic anion relatively free, accelerating the Sₙ2 reaction.[7]

-

Leaving Group: The reactivity of the alkylating agent follows the order I > Br > Cl > OTs. Alkyl iodides are the most reactive but may be less stable or more expensive. Alkyl bromides often provide a good balance of reactivity and stability.[8]

Protocol 1: General Procedure for N-Alkylation with an Alkyl Halide

-

Reaction Setup: To a solution of isoindoline (1.0 eq.) in anhydrous DMF (0.1-0.2 M), add a base (e.g., K₂CO₃, 1.5-2.0 eq.).

-

Addition of Electrophile: Add the alkyl halide (1.1-1.2 eq.) to the suspension at room temperature.

-

Reaction: Stir the mixture at a temperature ranging from room temperature to 80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature and pour it into water.

-

Extraction: Extract the aqueous phase with a suitable organic solvent (e.g., ethyl acetate, 3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Data Summary: Classical N-Alkylation Conditions

| Substrate | Alkylating Agent | Base | Solvent | Temp. (°C) | Yield (%) | Reference |

| Isatin | Various Alkyl Halides | K₂CO₃/Cs₂CO₃ | DMF/NMP | MW | High | [6][9] |

| Phthalimide | Benzyl Chloride | K₂CO₃ | Solvent-free | RT | 93 | [5] |

| Phthalimide | Ethyl Iodide | K₂CO₃ | Solvent-free | RT | 85 | [5] |

| Indoline | Alkyl Halides | NaH | DMF/THF | Varies | Good | [3] |

Enhancement: Phase-Transfer Catalysis (PTC)

For large-scale synthesis, traditional methods using strong bases and anhydrous solvents can be problematic. Phase-Transfer Catalysis (PTC) offers a greener, safer, and often more efficient alternative.[10] A catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), facilitates the transfer of the deprotonated isoindoline from an aqueous or solid phase into the organic phase where the alkylating agent resides. This method can often be performed under solvent-free or biphasic conditions with milder bases like NaOH or K₂CO₃.[5][10]

Reductive Amination

Reductive amination is a powerful and mild method for N-alkylation, particularly when starting with aldehydes or ketones. The process involves two key steps that occur in one pot: the formation of an iminium ion intermediate followed by its immediate reduction.

Mechanism and Rationale

The isoindoline nitrogen first attacks the carbonyl carbon of the aldehyde or ketone to form a hemiaminal, which then dehydrates to form a transient iminium ion. A selective reducing agent, present in the reaction mixture, then reduces this iminium ion to the N-alkylated product.

-

Reducing Agent: The choice of reducing agent is crucial for success. Sodium triacetoxyborohydride (NaBH(OAc)₃) is exceptionally well-suited for this transformation as it is mild, tolerant of slightly acidic conditions that favor iminium ion formation, and selective for iminium ions over carbonyls.[8] Other common reagents include sodium cyanoborohydride (NaCNBH₃) or catalytic hydrogenation (H₂/Pd).

Caption: Mechanism of Reductive Amination.

Protocol 2: Reductive Amination using NaBH(OAc)₃

-

Reaction Setup: Dissolve isoindoline (1.0 eq.) and the aldehyde or ketone (1.1 eq.) in a suitable solvent like 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) (0.1 M).

-

Addition of Reducing Agent: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.) portion-wise at room temperature. A mild acid, such as acetic acid (1-2 eq.), can be added to facilitate iminium ion formation.

-

Reaction: Stir the mixture at room temperature for 2-24 hours, monitoring by TLC or LC-MS.

-

Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extraction: Separate the layers and extract the aqueous phase with an organic solvent (e.g., dichloromethane or ethyl acetate, 3x).

-

Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography.

Buchwald-Hartwig Amination

For the synthesis of N-aryl or certain N-heteroaryl isoindoline derivatives, the Buchwald-Hartwig amination is the state-of-the-art method. This palladium-catalyzed cross-coupling reaction provides a highly versatile route to C-N bond formation.[11][12]

Catalytic Cycle and Key Components

The reaction involves a Pd(0) catalyst that undergoes oxidative addition into the aryl halide (Ar-X). The resulting Pd(II) complex then coordinates with the isoindoline, and following deprotonation by a base, reductive elimination occurs to form the N-arylated product and regenerate the Pd(0) catalyst.

-

Catalyst System: The success of the reaction is highly dependent on the choice of the palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂) and, most importantly, the phosphine ligand.[12] Bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos, BrettPhos) are generally required to promote both the oxidative addition and the final reductive elimination steps.[13]

-

Base: A strong, non-nucleophilic base is necessary. Sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), or potassium phosphate (K₃PO₄) are commonly used.[14]

Caption: Simplified Buchwald-Hartwig catalytic cycle.

Protocol 3: Buchwald-Hartwig N-Arylation

-

Reaction Setup: In a glovebox or under an inert atmosphere (Argon/Nitrogen), charge an oven-dried Schlenk tube with the aryl halide (1.0 eq.), palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), and the phosphine ligand (2-4 mol%).

-

Reagent Addition: Add the isoindoline (1.2 eq.) and the base (e.g., NaOtBu, 1.4 eq.).

-

Solvent and Reaction: Add anhydrous, degassed solvent (e.g., toluene or dioxane, 0.1 M). Seal the tube and heat the mixture (typically 80-110 °C) with stirring until the starting material is consumed (monitored by TLC/LC-MS).

-

Work-up: Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite to remove the palladium catalyst.

-

Purification: Concentrate the filtrate and purify the crude product by column chromatography.

Modern & Green Methodologies

Microwave-Assisted Synthesis

Microwave irradiation can dramatically accelerate the rate of classical Sₙ2 alkylations, often reducing reaction times from hours to minutes and improving yields.[4][6][9][15] The protocol is similar to the conventional heating method, but the reaction is performed in a sealed vessel inside a dedicated microwave reactor. This technique is particularly useful for high-throughput synthesis and library generation. The best results are often achieved with minimal solvent, using bases like K₂CO₃ or Cs₂CO₃ in a few drops of DMF or NMP.[6][16]

"Borrowing Hydrogen" N-Alkylation